methyl 4-{5-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
METHYL 4-(5-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of METHYL 4-(5-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions typically include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
METHYL 4-(5-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and other nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown promising antimicrobial, anticancer, and anti-inflammatory activities . Additionally, it is being investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases .
Mechanism of Action
The mechanism of action of METHYL 4-(5-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways within the cell. The compound is known to inhibit certain enzymes and proteins that are involved in the proliferation and survival of cancer cells . Additionally, it has been shown to modulate inflammatory pathways, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
METHYL 4-(5-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique in its structure and biological activities compared to other similar compounds. Some similar compounds include other 1,3,4-thiadiazole derivatives, which also exhibit a wide range of biological activities . the specific combination of functional groups in this compound confers unique properties that make it particularly effective in certain applications .
Properties
Molecular Formula |
C25H18N4O4S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl 4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H18N4O4S/c1-32-24(31)17-9-7-16(8-10-17)20-12-11-18(33-20)14-19-22(26)29-25(27-23(19)30)34-21(28-29)13-15-5-3-2-4-6-15/h2-12,14,26H,13H2,1H3/b19-14-,26-22? |
InChI Key |
YKYWSAZSMLHYBN-OQZKWKKUSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC5=CC=CC=C5 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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